Ethyl 2-(piperidin-3-yl)acetate hydrochloride Ethyl 2-(piperidin-3-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 16780-05-5
VCID: VC0096490
InChI: InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H
SMILES: CCOC(=O)CC1CCCNC1.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.698

Ethyl 2-(piperidin-3-yl)acetate hydrochloride

CAS No.: 16780-05-5

Cat. No.: VC0096490

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.698

* For research use only. Not for human or veterinary use.

Ethyl 2-(piperidin-3-yl)acetate hydrochloride - 16780-05-5

Specification

CAS No. 16780-05-5
Molecular Formula C9H18ClNO2
Molecular Weight 207.698
IUPAC Name ethyl 2-piperidin-3-ylacetate;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H
Standard InChI Key NUFQPPPCFKZWRT-UHFFFAOYSA-N
SMILES CCOC(=O)CC1CCCNC1.Cl

Introduction

Chemical Properties and Structure

Ethyl 2-(piperidin-3-yl)acetate hydrochloride exists in different stereoisomeric forms, with the (S) and (R) enantiomers being the most studied. The compound features a piperidine ring with an acetate group attached at the 3-position. The hydrochloride salt form enhances stability and solubility for research applications.

Physical and Chemical Characteristics

The compound typically appears as white crystalline powder with the following properties:

PropertyValue
Molecular FormulaC9H18ClNO2
Molecular Weight207.698 g/mol
IUPAC Nameethyl 2-[(3S)-piperidin-3-yl]acetate;hydrochloride (for S-enantiomer)
Standard InChIInChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1
Standard InChIKeyNUFQPPPCFKZWRT-QRPNPIFTSA-N
SMILESCCOC(=O)CC1CCCNC1.Cl

The compound exhibits chirality at the 3-position of the piperidine ring, resulting in distinct (S) and (R) enantiomers with different CAS numbers: 188883-58-1 for the (S)-enantiomer and 1233200-48-0 for the (R)-enantiomer .

Structural Characteristics

The molecular structure consists of a saturated six-membered piperidine ring with a nitrogen atom, an ethyl acetate side chain at the 3-position, and a hydrochloride counterion. This structure contributes to its importance in pharmaceutical applications, as the piperidine moiety is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.

Synthesis and Preparation

The synthesis of ethyl 2-(piperidin-3-yl)acetate hydrochloride involves several reaction steps, with variations depending on whether a specific enantiomer or racemic mixture is desired.

General Synthetic Routes

Multiple synthetic pathways exist for producing this compound. A common approach involves:

  • Starting with 3-pyridylacetic acid hydrochloride

  • Conversion to the corresponding ester

  • Hydrogenation of the pyridine ring to form the piperidine structure

  • Resolution of enantiomers (if a specific stereoisomer is desired)

  • Formation of the hydrochloride salt

Detailed Synthesis of the (R)-Enantiomer

The (R)-enantiomer synthesis typically follows this multi-step process:

  • Reaction with thionyl chloride at 0°C under reflux conditions (16.25 hours)

  • Reaction in acetonitrile under reflux (12 hours)

  • Hydrogenation using 5%-palladium/activated carbon in ethanol (8 hours at 20°C, 7500.75 Torr)

  • Resolution of racemate using (S)-mandelic acid in ethyl acetate under reflux (4 hours)

  • Formation of the hydrochloride salt using hydrogen chloride in diethyl ether (2 hours at 0°C)

This synthetic approach ensures high enantiomeric purity, which is critical for pharmaceutical applications where stereochemistry significantly influences biological activity.

Applications and Research Findings

Ethyl 2-(piperidin-3-yl)acetate hydrochloride has found diverse applications in pharmaceutical research, particularly in developing therapeutic agents for neurological disorders.

Pharmaceutical Applications

The compound serves as a valuable building block in medicinal chemistry for several reasons:

  • It functions as a precursor in the synthesis of complex bioactive molecules

  • The piperidine moiety is present in numerous pharmaceuticals, making this compound an important intermediate

  • Its well-defined stereochemistry allows for targeted synthesis of compounds with specific biological activity

Structural Analogs and Related Compounds

Several structural analogs of ethyl 2-(piperidin-3-yl)acetate hydrochloride have been developed and studied for their unique properties and applications.

Methyl Ester Analog

(R)-Methyl 2-(piperidin-3-yl)acetate hydrochloride (CAS: 865157-03-5) is a closely related compound with a methyl ester group instead of an ethyl ester. This compound shares many properties with the ethyl ester version but may exhibit different pharmacokinetic profiles due to the smaller ester group.

Structure-Activity Relationships

Research on related piperidine derivatives has shown that modifications to:

  • The ester group can affect lipophilicity and membrane permeability

  • The stereochemistry at the 3-position of the piperidine ring can significantly impact biological activity

  • Addition of substituents to the piperidine ring can modulate receptor binding profiles

These structure-activity relationships are valuable for rational drug design efforts utilizing this scaffold.

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